ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a furan-2-carbaldehyde derivative with a thiophene-3-carboxylate ester in the presence of a base. The reaction conditions often include:
Solvent: Common solvents like ethanol or methanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce dihydrothiophene derivatives.
Scientific Research Applications
Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylate and thiophene-3-carboxylate.
Furan Derivatives: Compounds such as furan-2-carbaldehyde and furan-3-carboxylate.
Uniqueness
Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the fluorophenyl and furan moieties, along with the thiophene core, contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (5Z)-2-(4-fluorophenyl)imino-5-(furan-2-ylmethylidene)-4-hydroxythiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4S/c1-2-23-18(22)15-16(21)14(10-13-4-3-9-24-13)25-17(15)20-12-7-5-11(19)6-8-12/h3-10,21H,2H2,1H3/b14-10-,20-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOQPBXEURIGQY-IUUVDYQKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CO2)SC1=NC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CO2)/SC1=NC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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